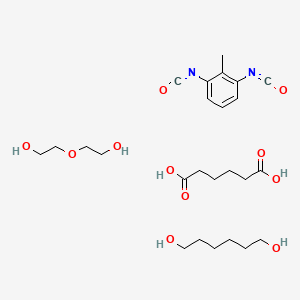
1,3-Diisocyanato-2-methylbenzene;hexanedioic acid;hexane-1,6-diol;2-(2-hydroxyethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol, and 2,2’-oxybis[ethanol]. This compound is notable for its unique chemical structure and properties, which make it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] involves a series of polymerization reactions. The primary components, hexanedioic acid, 1,3-diisocyanatomethylbenzene, 1,6-hexanediol, and 2,2’-oxybis[ethanol], are reacted under controlled conditions to form the polymer. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is carefully monitored to ensure the correct molecular weight and properties of the final product. The polymer is then purified and processed into the desired form for various applications.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could result in the formation of alcohols.
Scientific Research Applications
Hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: The polymer’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for use in medical devices and implants due to its biocompatibility.
Industry: The polymer is used in the production of coatings, adhesives, and sealants due to its durability and chemical resistance.
Mechanism of Action
The mechanism of action of hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, making it effective in applications like coatings and adhesives. The specific pathways involved depend on the application and the environment in which the polymer is used.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,2’-oxybis[ethanol]
- Hexanedioic acid, polymer with 1,4-butanediol, 1,3-diisocyanatomethylbenzene, 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol
Uniqueness
What sets hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] apart is its specific combination of monomers, which imparts unique properties such as enhanced chemical resistance, mechanical strength, and versatility in various applications. This makes it particularly valuable in specialized industrial and scientific contexts.
Properties
CAS No. |
68133-95-9 |
|---|---|
Molecular Formula |
C25H40N2O11 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylbenzene;hexanedioic acid;hexane-1,6-diol;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C9H6N2O2.C6H10O4.C6H14O2.C4H10O3/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;5-1-3-7-4-2-6/h2-4H,1H3;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;5-6H,1-4H2 |
InChI Key |
JSXFCTXOWKLIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Related CAS |
68133-95-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















